N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and 4-methoxybenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and acylation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of benzimidazole compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(2-furyl)-1H-benzimidazole
- 2-(4-methoxyphenyl)-1H-benzimidazole
- 2-(2,4-dimethylphenyl)-1H-benzimidazole
Uniqueness
What sets N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide apart is its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C27H24N4O3/c1-17-8-13-21(18(2)14-17)28-25(32)16-30-23-6-4-5-7-24(23)31-26(33)15-22(29-27(30)31)19-9-11-20(34-3)12-10-19/h4-15H,16H2,1-3H3,(H,28,32) |
InChI Key |
KRXKZFJRUUZTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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